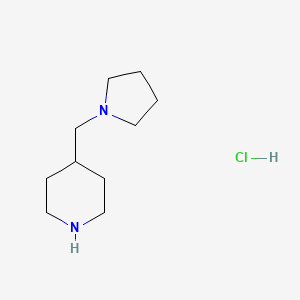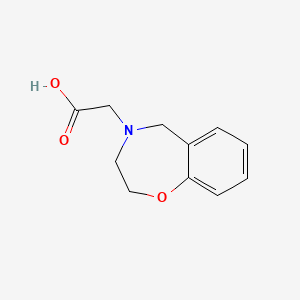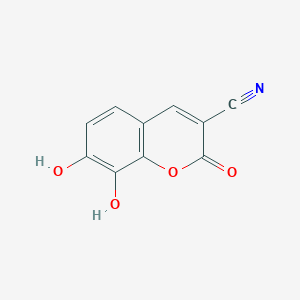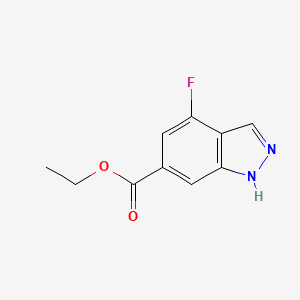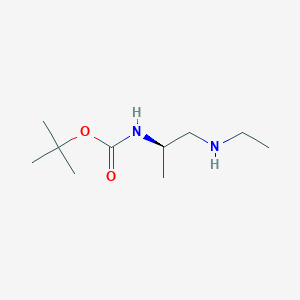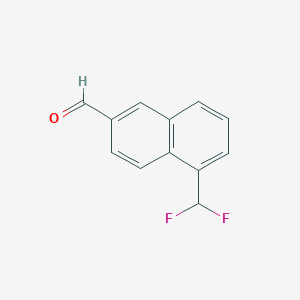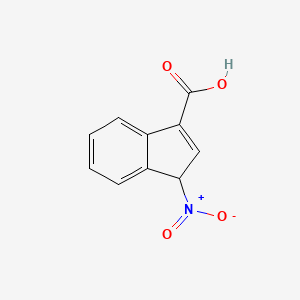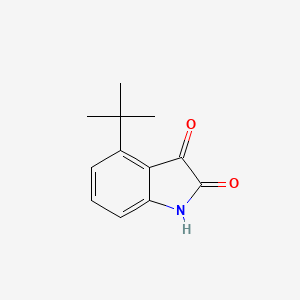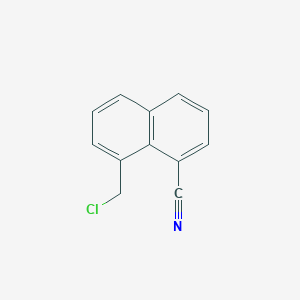
8-(Chloromethyl)-1-naphthonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Chloromethyl)-1-naphthonitrile is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a chloromethyl group attached to the eighth position of the naphthalene ring and a nitrile group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Chloromethyl)-1-naphthonitrile typically involves the chloromethylation of 1-naphthonitrile. One common method includes the reaction of 1-naphthonitrile with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is isolated through distillation and purification steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of environmentally friendly catalysts and solvents can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
8-(Chloromethyl)-1-naphthonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed
Substitution: Various substituted naphthalene derivatives.
Oxidation: Naphthoic acids or aldehydes.
Reduction: Naphthylamines.
Scientific Research Applications
8-(Chloromethyl)-1-naphthonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.
Materials Science: Used in the preparation of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 8-(Chloromethyl)-1-naphthonitrile involves its reactivity towards nucleophiles due to the presence of the electrophilic chloromethyl group. This reactivity allows it to form covalent bonds with various nucleophilic species, facilitating the synthesis of diverse chemical entities. The nitrile group can also participate in reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-Chloromethylnaphthalene: Similar structure but lacks the nitrile group.
8-Bromomethyl-1-naphthonitrile: Bromine instead of chlorine at the eighth position.
8-(Chloromethyl)-2-naphthonitrile: Nitrile group at the second position instead of the first
Uniqueness
The presence of both functional groups allows for a broader range of chemical transformations and applications in various fields .
Properties
Molecular Formula |
C12H8ClN |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
8-(chloromethyl)naphthalene-1-carbonitrile |
InChI |
InChI=1S/C12H8ClN/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7H2 |
InChI Key |
LGEJGDHKAWKEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)CCl)C(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



